molecular formula C17H18BrNO2 B2756180 3-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide CAS No. 1797892-57-9

3-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide

Cat. No. B2756180
CAS RN: 1797892-57-9
M. Wt: 348.24
InChI Key: SNEKKVGXYUZNRD-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a methoxy group, which is an ether derived from methanol . The compound also contains a bromine atom, which is a halogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzamide group would likely form a planar structure due to the conjugation of the carbonyl and the benzene ring . The methoxy group would likely add some steric hindrance, potentially affecting the overall shape of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of the bromine atom could make the compound relatively heavy and possibly reactive. The benzamide group could potentially form hydrogen bonds, affecting the compound’s solubility .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • Regioselective Ethoxybromination : The compound is utilized in organic synthesis, particularly in regioselective ethoxybromination reactions. This process yields α-bromo hemiaminals, which are highly versatile and can be used in a broad array of transformations (Nocquet‐Thibault et al., 2013).

  • Radical Cyclisation : It is involved in the selective radical cyclisation of propargyl bromoethers to produce tetrahydrofuran derivatives, demonstrating its utility in creating complex organic structures (Esteves et al., 2007).

Pharmaceutical Research

  • Potential Antipsychotic Agents : Derivatives of this compound have been explored for their antidopaminergic properties, showing potential as antipsychotic agents. These studies are crucial in understanding the molecular basis of antipsychotic activity and for developing new therapeutic agents (Högberg et al., 1990).

  • Antibacterial Properties : Bromophenols, similar in structure to the target compound, have been isolated from marine algae and show significant antibacterial activity. This highlights the potential of such compounds in developing new antibacterial agents (Xu et al., 2003).

Material Science and Molecular Analysis

  • Molecular Structural Analysis : The compound and its derivatives are subjects of structural analysis using techniques like X-ray diffraction and DFT calculations. Such studies are pivotal in understanding the molecular geometry and electronic properties, which are essential for the development of materials with specific characteristics (Demir et al., 2015).

  • Novel Inhibitors Research : Similar benzamides have been studied as inhibitors of poly(ADP-ribose) synthetase, an enzyme involved in various cellular processes. This research is significant for understanding cellular mechanisms and for therapeutic interventions (Purnell & Whish, 1980).

  • Corrosion Inhibition Studies : The compound's derivatives have been evaluated for their ability to inhibit corrosion of metals, demonstrating its potential application in industrial processes and materials protection (Mishra et al., 2018).

  • Photodynamic Therapy Applications : Certain derivatives have been studied for their utility in photodynamic therapy, a treatment method for cancer. This involves understanding the photophysical and photochemical properties of such compounds (Pişkin et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with. If it’s used in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .

Future Directions

The future directions for this compound would likely depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and reducing any side effects. If it’s used in chemical synthesis, future research could focus on finding new reactions it can participate in or improving the yield of existing reactions .

properties

IUPAC Name

3-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-12-6-3-4-9-15(12)16(21-2)11-19-17(20)13-7-5-8-14(18)10-13/h3-10,16H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEKKVGXYUZNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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